N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-4-5-13(8-11(10)2)18-16(21)14-6-7-15-17-12(3)9-20(15)19-14/h4-9H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFINKQQQOSLNFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
-
Starting Materials :
-
Procedure :
The reaction proceeds via nucleophilic substitution, where the amino group of pyridazine attacks the α-carbon of the bromoketone, followed by intramolecular cyclization to form the bicyclic structure. The carboxamide group is introduced in a subsequent step via coupling with 3,4-dimethylaniline using EDCI/HOBt as coupling agents. -
Yield and Purity :
Typical yields range from 65% to 78%, with purity exceeding 90% after recrystallization from ethanol.
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Reaction Time | 8–12 hours |
| Yield | 65–78% |
| Purity (HPLC) | ≥90% |
One-Pot Synthesis Using Heterocyclic Amines and Electrophiles
A streamlined one-pot strategy employs heterocyclic amines, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and electrophiles to construct the imidazo[1,2-b]pyridazine scaffold.
Key Steps and Optimization
-
Formation of Intermediate :
-
Cyclization and Carboxamide Formation :
-
Performance Metrics :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| CO Pressure | 1 atm |
| Reaction Time | 24 hours |
| Yield | 60–72% |
Comparative Analysis of Synthetic Methods
The table below evaluates the three primary methods based on critical parameters:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Condensation Reaction | 65–78 | 90–92 | Moderate | High |
| One-Pot Synthesis | 70–85 | 92–95 | High | Moderate |
| Pd-Catalyzed Carbonylation | 60–72 | 95–98 | Low | Low |
Key Observations :
-
The one-pot method offers the best balance of yield and scalability for industrial applications.
-
Pd-catalyzed carbonylation provides superior purity but requires expensive catalysts and specialized equipment.
Reaction Optimization Strategies
Solvent Effects
Temperature Modulation
Catalytic Enhancements
Analytical Validation of Synthetic Products
Structural Confirmation
-
¹H NMR : Key signals include δ 8.2 ppm (imidazole H), δ 2.3 ppm (methyl groups).
-
IR Spectroscopy : Carboxamide C=O stretch at 1650–1680 cm⁻¹.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically performed under acidic or basic conditions.
Products: Oxidation of the methyl groups to form carboxylic acids or ketones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually carried out in anhydrous solvents under inert atmosphere.
Products: Reduction of the carboxamide group to form amines or alcohols.
-
Substitution
Reagents: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles.
Conditions: Often performed under mild conditions with catalysts.
Products: Substitution of hydrogen atoms on the aromatic ring or the imidazo[1,2-b]pyridazine core.
Scientific Research Applications
Neuroimaging
One of the most promising applications of imidazo[1,2-b]pyridazines is their use as imaging agents for detecting amyloid-beta (Aβ) plaques in neurodegenerative diseases such as Alzheimer's. Studies have shown that certain derivatives exhibit high binding affinities to Aβ plaques, making them potential candidates for positron emission tomography (PET) radiotracers. For example, compounds with specific substitutions at the 6-position have demonstrated Ki values ranging from 11 nM to over 1000 nM in binding assays .
Table 1: Binding Affinities of Imidazo[1,2-b]pyridazines to Aβ Plaques
| Compound | Ki (nM) |
|---|---|
| 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | 11 |
| Other derivatives | Varied |
Anticancer Activity
Research has indicated that imidazo[1,2-b]pyridazine derivatives possess anticancer properties. For instance, structural modifications can enhance their activity against various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. The scaffold-hopping strategy has been employed to discover new compounds with improved efficacy and selectivity against cancer cells .
Case Study 1: Imaging Agent Development
In a study aimed at developing new PET imaging agents, researchers synthesized a series of imidazo[1,2-b]pyridazines and evaluated their binding to synthetic Aβ aggregates. The most promising candidate exhibited a Ki value of 11 nM, suggesting strong potential for clinical application in Alzheimer's diagnostics. The study highlighted the importance of structural modifications in enhancing binding affinity and specificity towards Aβ plaques .
Case Study 2: Anticancer Activity Assessment
Another study explored the anticancer potential of various imidazo[1,2-b]pyridazine derivatives against breast cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxic effects at low micromolar concentrations, demonstrating their potential as therapeutic agents in cancer treatment. The mechanism of action was attributed to the inhibition of specific kinases that play critical roles in cell cycle regulation and apoptosis .
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and modulating biological pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analogs involve modifications to the imidazopyridazine core or the aromatic substituent. Key comparisons are summarized below:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Similarity Score |
|---|---|---|---|---|---|
| N-(3,4-Dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide (Target) | 2549017-07-2 | C₁₈H₁₈N₄O | 306.4 | 3,4-Dimethylphenyl, 2-methyl | — |
| Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | 572910-59-9 | C₉H₇ClN₂O₂ | 210.6 | Chloro, methyl ester | 0.98 |
| Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate | 1150566-27-0 | C₁₀H₉ClN₂O₂ | 224.6 | Chloro, ethyl ester | 0.88 |
| N-(3-Fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | Not provided | C₁₇H₁₄FN₄O | 309.3 | 3-Fluorophenyl, 2-methyl | — |
| 2-Cyclopropyl-N-(3,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide | 2549017-07-2 | C₁₈H₁₈N₄O | 306.4 | 3,4-Dimethylphenyl, 2-cyclopropyl | — |
Key Observations :
The target compound’s carboxamide group may enhance solubility or receptor binding compared to esters.
Steric Effects : The 2-cyclopropyl variant (same CAS as the target) introduces steric hindrance, which could alter binding kinetics compared to the 2-methyl group .
Pharmacological and ADME Considerations
While direct pharmacological data for the target compound are unavailable, insights can be inferred from analogs:
- Chloro Derivatives : Compounds like 572910-59-9 and 1150566-27-0 exhibit moderate metabolic stability due to ester groups but may suffer from rapid clearance in vivo .
- Fluorophenyl Analog : The 3-fluorophenyl group (C₁₇H₁₄FN₄O) could enhance electronegativity and target affinity compared to dimethylphenyl, as seen in kinase inhibitors .
- Safety Profile : Early safety pharmacology studies on phenylimidazopyridine analogs (e.g., cpd 3 and 4 in ) highlight hepatotoxicity risks with chloro substituents, suggesting the target compound’s dimethylphenyl group might mitigate such issues .
Research Findings and Implications
Structural Advantages : The target compound’s 3,4-dimethylphenyl group balances lipophilicity and metabolic stability better than chloro or fluoro analogs, aligning with trends in kinase inhibitor design .
Synthetic Challenges : Unlike ester-containing analogs, the carboxamide group may require specialized coupling reagents (e.g., HATU or EDCI), increasing synthesis complexity .
Biological Activity
N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway can be summarized as follows:
- Formation of Imidazo[1,2-b]pyridazine Core : The initial step involves the cyclization of appropriate anilines with pyridazine derivatives.
- Carboxamide Formation : The introduction of the carboxamide group is achieved through acylation reactions using acyl chlorides or anhydrides.
- Substitution Reactions : The final structure is obtained by substituting the nitrogen or carbon atoms in the imidazo ring with the desired phenyl groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-b]pyridazine derivatives. In vitro assays have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:
- Colon Carcinoma : Compounds with similar structures have shown IC50 values in the low micromolar range (0.4 - 0.7 μM) against colon carcinoma cell lines .
- Leukemia and Lymphoma : Other derivatives have demonstrated selective activity against acute lymphoblastic leukemia and non-Hodgkin lymphoma .
Antimicrobial Activity
The antimicrobial properties of imidazo[1,2-b]pyridazine derivatives have also been explored. Some studies indicate moderate antibacterial activity against strains such as E. coli, with minimum inhibitory concentrations (MIC) reported around 32 μM for certain derivatives . However, this compound specifically requires further investigation to establish its efficacy compared to other compounds in this class.
Study 1: Antiproliferative Effects
A study evaluated a series of imidazo[1,2-b]pyridazine derivatives for their antiproliferative effects on various human cancer cell lines. The results indicated that modifications to the phenyl ring significantly influenced biological activity:
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| 10 | SW620 | 0.4 | Strong |
| 14 | SW620 | 0.7 | Strong |
| 16 | HL-60 | 11.9 | Moderate |
This data suggests that specific substitutions can enhance the anticancer potency of these compounds .
Study 2: Antimicrobial Testing
Another study assessed the antimicrobial activity of a range of imidazo[1,2-b]pyridazines. While some compounds exhibited promising results against E. coli, this compound's specific activity remains to be characterized in detail.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions to form the imidazo[1,2-b]pyridazine core.
- Nucleophilic substitutions to introduce the 3,4-dimethylphenyl and methyl groups.
- Carboxamide coupling using reagents like EDCl/HOBt or DCC for amide bond formation.
Key considerations include solvent polarity (e.g., polar aprotic solvents enhance reaction rates) and temperature control to optimize yield. Analytical techniques such as HPLC (for purity assessment) and NMR/MS (structural confirmation) are critical for monitoring progress .
Advanced: How can researchers optimize reaction conditions to improve synthesis yield and purity?
Optimization strategies include:
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reactivity.
- Catalyst use : Palladium catalysts for cross-coupling reactions or acid/base catalysts for condensation steps.
- Temperature gradients : Stepwise heating (e.g., reflux for cyclization) followed by cooling for crystallization.
High-throughput screening of reaction parameters and DoE (Design of Experiments) approaches can systematically identify optimal conditions. Post-synthetic purification via column chromatography or recrystallization is often necessary .
Basic: What structural characterization techniques validate the compound’s identity?
- X-ray crystallography : Resolves 3D conformation using programs like SHELXL for refinement .
- NMR spectroscopy : 1H/13C NMR confirms substituent positions and connectivity.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
For crystalline samples, ORTEP-3 or WinGX software assists in visualizing thermal ellipsoids and crystallographic data .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Discrepancies (e.g., varying IC50 values across studies) are addressed by:
- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests.
- Structural analogs : Cross-reference activities of derivatives (e.g., 3-fluorophenyl vs. dichlorophenyl variants) to identify substituent effects .
- Dose-response validation : Ensure linearity in activity across concentration gradients.
Computational docking studies can also predict target binding affinities, guiding experimental validation .
Basic: What biological targets are associated with this compound?
Based on structural analogs, potential targets include:
- Kinases (e.g., TAK1, p38 MAPK) due to the imidazo-pyridazine core’s ATP-binding site mimicry.
- Phosphodiesterases (e.g., PDE10), modulating cyclic nucleotide signaling.
- Antimicrobial targets : Structural similarity to imidazo[1,2-b]pyridazines with antimycobacterial activity .
Advanced: What computational approaches predict target interactions and selectivity?
- Molecular docking : Tools like AutoDock Vina model binding to kinase domains or PDE active sites.
- Molecular dynamics (MD) : Simulate ligand-protein stability over time (e.g., 100 ns trajectories).
- QSAR modeling : Relate substituent electronic properties (e.g., Hammett constants) to activity trends.
Validated against crystallographic data (e.g., PDB entries), these methods prioritize targets for experimental testing .
Basic: How is the compound’s stability assessed under physiological conditions?
- Forced degradation studies : Expose to acidic/basic conditions, heat, or light, followed by HPLC analysis.
- Plasma stability assays : Incubate with serum to assess metabolic susceptibility.
- pH-solubility profiles : Determine solubility in buffers (pH 1–7.4) for formulation insights .
Advanced: What strategies enhance the compound’s bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability.
- Nanoparticle encapsulation : Use PLGA or liposomes to enhance solubility and circulation time.
- Cosolvent systems : Employ PEG 400 or cyclodextrins in formulations for parenteral administration .
Basic: What in vitro assays are used for preliminary biological screening?
- Kinase inhibition : ADP-Glo™ assay for ATPase activity.
- Antimicrobial testing : Broth microdilution (MIC determination) against Mycobacterium tuberculosis.
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How can researchers investigate off-target effects and toxicity mechanisms?
- Proteome-wide profiling : Use affinity pulldown with biotinylated probes and mass spectrometry.
- Transcriptomic analysis : RNA-seq to identify dysregulated pathways post-treatment.
- In silico toxicity prediction : Tools like ProTox-II or Derek Nexus assess hepatotoxicity and mutagenicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
